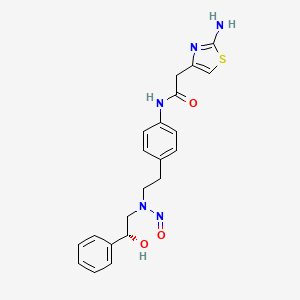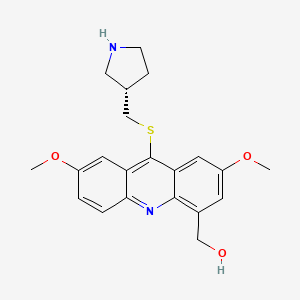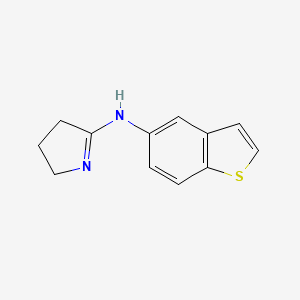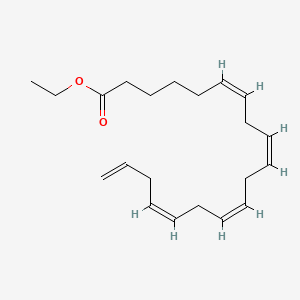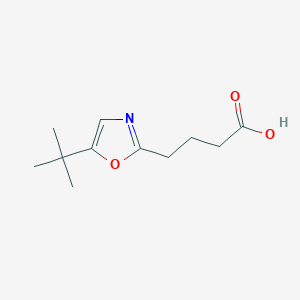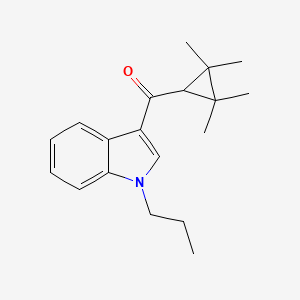
(1-Propyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Dodecanamine, N-methyl-N-2-propenyl is an organic compound that belongs to the class of amines It is characterized by a long hydrocarbon chain with a terminal amine group that is substituted with a methyl and a 2-propenyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Dodecanamine, N-methyl-N-2-propenyl can be synthesized through several methods. One common approach involves the alkylation of 1-dodecanamine with 2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of 1-dodecanamine, N-methyl-N-2-propenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions: 1-Dodecanamine, N-methyl-N-2-propenyl undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
科学的研究の応用
1-Dodecanamine, N-methyl-N-2-propenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and emulsifiers.
Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, corrosion inhibitors, and antistatic agents.
作用機序
The mechanism by which 1-dodecanamine, N-methyl-N-2-propenyl exerts its effects involves interactions with cellular membranes and proteins. The long hydrocarbon chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The amine group can also interact with various molecular targets, influencing signaling pathways and enzymatic activities.
類似化合物との比較
- 1-Dodecanamine, N,N-dimethyl-
- 1-Dodecanamine, N-ethyl-N-2-propenyl-
- 1-Dodecanamine, N-methyl-N-2-butyl-
Comparison: 1-Dodecanamine, N-methyl-N-2-propenyl is unique due to the presence of both a methyl and a 2-propenyl group on the amine nitrogen. This structural feature imparts distinct chemical properties, such as increased hydrophobicity and reactivity, compared to other similar compounds. The presence of the 2-propenyl group also allows for additional chemical modifications and functionalization, making it a versatile compound in various applications.
特性
分子式 |
C19H25NO |
|---|---|
分子量 |
283.4 g/mol |
IUPAC名 |
(1-propylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C19H25NO/c1-6-11-20-12-14(13-9-7-8-10-15(13)20)16(21)17-18(2,3)19(17,4)5/h7-10,12,17H,6,11H2,1-5H3 |
InChIキー |
BKFRFHCIZQYHLV-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,3'S)-3,3'-((((4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran)](/img/structure/B13841872.png)
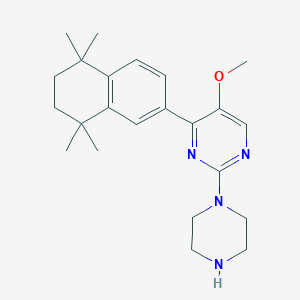
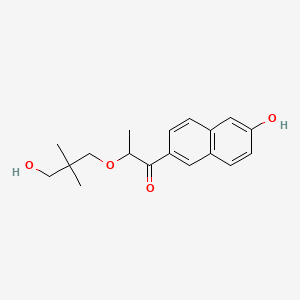
![7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13841881.png)
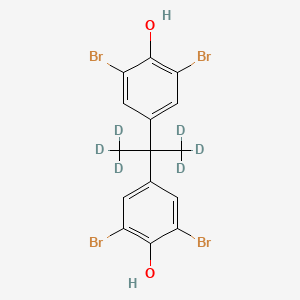

![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)

